molecular formula CF3OCF2CFHCOOH<br>C4H2F6O3 B14201942 2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid CAS No. 919005-18-8

2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid

Cat. No.: B14201942
CAS No.: 919005-18-8
M. Wt: 212.05 g/mol
InChI Key: JQVFLSVGFNSKHI-UHFFFAOYSA-N
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Description

2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid is a fluorinated organic compound with the molecular formula C4HF7O3. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid typically involves the reaction of trifluoromethoxy compounds with appropriate fluorinated precursors. One common method includes the reaction of trifluoromethoxypropane with fluorinating agents under controlled conditions to introduce the trifluoromethyl group. The reaction conditions often require anhydrous environments and the use of catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process is designed to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism by which 2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical responses. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,3-Trifluoro-3-(trifluoromethoxy)propanoic acid include:

Uniqueness

What sets this compound apart is its specific combination of trifluoromethoxy and trifluoromethyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance fluorinated compounds .

Properties

CAS No.

919005-18-8

Molecular Formula

CF3OCF2CFHCOOH
C4H2F6O3

Molecular Weight

212.05 g/mol

IUPAC Name

2,3,3-trifluoro-3-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C4H2F6O3/c5-1(2(11)12)3(6,7)13-4(8,9)10/h1H,(H,11,12)

InChI Key

JQVFLSVGFNSKHI-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(OC(F)(F)F)(F)F)F

Origin of Product

United States

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